
Diethyl (2,6-Dichloro-3-pyridyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2,6-Dichloro-3-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2,6-Dichloro-3-pyridyl)phosphonate typically involves the reaction of 2,6-dichloropyridine with diethyl phosphite. This reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (2,6-Dichloro-3-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyridyl phosphonates.
Applications De Recherche Scientifique
Diethyl (2,6-Dichloro-3-pyridyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Diethyl (2,6-Dichloro-3-pyridyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antiviral effects .
Comparaison Avec Des Composés Similaires
- Diethyl phosphonate
- Dimethyl (2,6-Dichloro-3-pyridyl)phosphonate
- Diethyl (2-chloro-3-pyridyl)phosphonate
Comparison: Diethyl (2,6-Dichloro-3-pyridyl)phosphonate is unique due to the presence of two chlorine atoms on the pyridine ring, which enhances its reactivity and potential biological activity compared to similar compounds with fewer or no chlorine substitutions .
Propriétés
Formule moléculaire |
C9H12Cl2NO3P |
|---|---|
Poids moléculaire |
284.07 g/mol |
Nom IUPAC |
2,6-dichloro-3-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H12Cl2NO3P/c1-3-14-16(13,15-4-2)7-5-6-8(10)12-9(7)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
XZHDFDPYRIPXPS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(N=C(C=C1)Cl)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


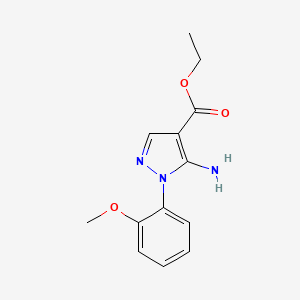
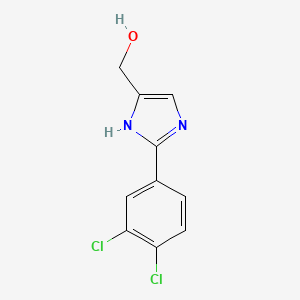


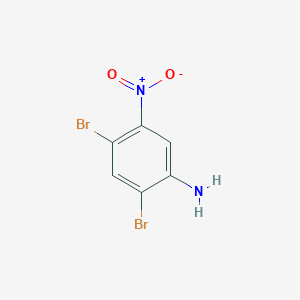
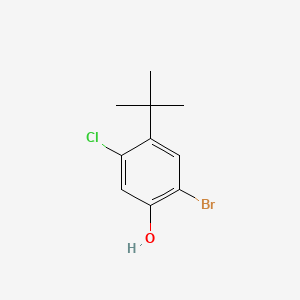
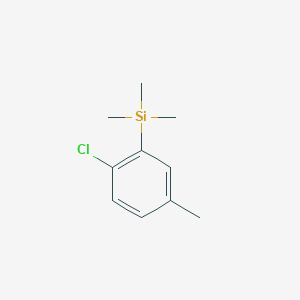






![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)
